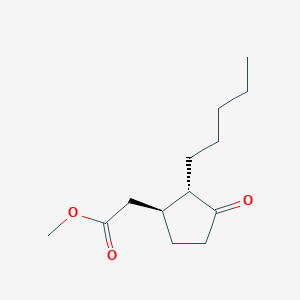
Methyl dihydrojasmonate, (+-)-trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dihydrojasmonate, (+-)-trans- is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl dihydrojasmonate, (+-)-trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dihydrojasmonate, (+-)-trans- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fragrance and Flavor Industry
Overview:
MDJ is widely utilized in the fragrance industry due to its pleasant floral scent reminiscent of jasmine. Its low toxicity profile makes it a preferred ingredient in perfumes and cosmetics.
Key Applications:
- Perfumes: MDJ is incorporated into various fragrance formulations to enhance aroma profiles.
- Flavoring Agent: It is also used as a flavoring agent in food products, contributing to sensory experiences.
Case Study:
A study evaluated the concentration of MDJ in popular fragrances. The results indicated that MDJ content varied significantly among brands, influencing consumer preferences based on scent intensity and profile .
| Fragrance Brand | MDJ Concentration (%) |
|---|---|
| Ivanka Trump | Higher than Bombshell |
| Bombshell | Lower than Ivanka Trump |
Agricultural Applications
Overview:
MDJ plays a crucial role in plant biology, particularly in enhancing growth and reducing leaf senescence.
Key Applications:
- Leaf Senescence Reduction: MDJ has been shown to effectively delay leaf aging in ornamental plants and crops, improving their aesthetic and commercial value.
- Plant Defense Mechanism: It acts as a signaling molecule that enhances plant responses to stressors such as pests and pathogens.
Case Study:
In a controlled experiment with roses, plants treated with MDJ exhibited significantly reduced leaf senescence compared to untreated controls. Specifically, only 9.4% of treated leaves showed signs of aging after 65 days, while untreated plants showed 87.5% .
| Treatment Group | Senescence Rate (%) |
|---|---|
| Untreated Control | 87.5 |
| MDJ Treated | 9.4 |
Neuroprotective Effects
Overview:
Recent research has highlighted the potential neuroprotective properties of MDJ, suggesting its utility in managing neurodegenerative diseases.
Key Applications:
- Cognitive Health: MDJ has been associated with improvements in behavioral patterns related to anxiety and depression.
- Neurodegenerative Disease Management: Studies indicate that MDJ may modulate inflammatory biomarkers and support neuronal regeneration.
Case Study:
A review of multiple studies demonstrated that treatment with MDJ led to significant reductions in behavioral symptoms associated with stress and anxiety in rodent models .
| Behavioral Test | Control Group Latency (s) | MDJ Treated Group Latency (s) |
|---|---|---|
| Tail Suspension Test | 60 | 30 |
| Forced Swim Test | 120 | 80 |
Safety Profile
Overview:
MDJ is recognized for its favorable safety profile, making it suitable for various applications.
Key Findings:
- Toxicity Assessments: Studies have shown that MDJ does not exhibit significant developmental toxicity or mutagenicity at doses up to 120 mg/kg/day .
- Genotoxicity Tests: Comprehensive testing indicates that MDJ is neither mutagenic nor clastogenic, further supporting its safe use in consumer products .
Eigenschaften
CAS-Nummer |
151716-36-8 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
KVWWIYGFBYDJQC-QWRGUYRKSA-N |
SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC |
Isomerische SMILES |
CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC |
Kanonische SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC |
Key on ui other cas no. |
151716-36-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















